molecular formula C13H14F3NO5 B3013741 3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 174502-40-0

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B3013741
CAS No.: 174502-40-0
M. Wt: 321.252
InChI Key: DNXRNKTYWVBVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” is a synthetic organic compound that features a trifluoroacetyl group, a dimethoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the dimethoxyphenyl intermediate.

    Introduction of the Trifluoroacetyl Group: The intermediate is then reacted with trifluoroacetic anhydride under acidic conditions to introduce the trifluoroacetyl group.

    Formation of the Propanoic Acid Moiety: The final step involves the reaction of the trifluoroacetylated intermediate with a suitable propanoic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid: Unique due to the presence of both trifluoroacetyl and dimethoxyphenyl groups.

    3-(3,4-dimethoxyphenyl)-3-[(acetyl)amino]propanoic Acid: Lacks the trifluoroacetyl group, which may affect its reactivity and applications.

    3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic Acid: Similar structure but with a butanoic acid moiety instead of propanoic acid, potentially altering its properties.

Uniqueness

The combination of the trifluoroacetyl group and the dimethoxyphenyl group in “this compound” makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-21-9-4-3-7(5-10(9)22-2)8(6-11(18)19)17-12(20)13(14,15)16/h3-5,8H,6H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXRNKTYWVBVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.